200-Fold Lower Brain Penetration of Trospium Iodide vs. Oxybutynin
In a direct head-to-head pharmacokinetic study in mice, oral administration of radiolabeled trospium chloride and oxybutynin at 1 mg/kg demonstrated a 200-fold difference in absolute brain drug concentrations. Trospium levels were approximately 1 ng/g tissue, while oxybutynin reached approximately 200 ng/g, confirming that trospium's CNS exposure is dramatically lower [1]. This difference is mechanistically attributed to trospium's status as a substrate for the efflux pump P-glycoprotein, which actively restricts its passage across the blood-brain barrier; oxybutynin is not a P-gp substrate [1].
| Evidence Dimension | Brain drug concentration after oral dosing |
|---|---|
| Target Compound Data | ~1 ng/g (trospium chloride, oral, 1 mg/kg) |
| Comparator Or Baseline | Oxybutynin: ~200 ng/g (oral, 1 mg/kg) |
| Quantified Difference | 200-fold lower brain exposure for trospium |
| Conditions | Mice; oral gavage at 1 mg/kg; tissue analysis 12 h post-dose; radiolabeled drug detection |
Why This Matters
For researchers studying OAB or anticholinergic effects, selecting trospium iodide minimizes the confounding central nervous system side effects that are prevalent with tertiary amine comparators, enabling cleaner interpretation of peripheral pharmacodynamics.
- [1] Geyer J, et al. Differences in the Brain Penetration of the Anticholinergic Drugs Trospium Chloride and Oxybutynin. Urotoday Int J. 2010;3(1). doi:10.3834/uij.1944-5784.2010.02.12. View Source
